molecular formula C11H7ClN4O2S B14909297 Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate

Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate

Cat. No.: B14909297
M. Wt: 294.72 g/mol
InChI Key: IAMNXDBXBDMUND-UHFFFAOYSA-N
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Description

Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an amino-linked 2-chloro-5-cyanopyrimidine moiety at position 2. This structure combines electron-withdrawing (cyano, chloro) and electron-donating (amino) groups, making it a versatile intermediate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H7ClN4O2S

Molecular Weight

294.72 g/mol

IUPAC Name

methyl 3-[(2-chloro-5-cyanopyrimidin-4-yl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C11H7ClN4O2S/c1-18-10(17)8-7(2-3-19-8)15-9-6(4-13)5-14-11(12)16-9/h2-3,5H,1H3,(H,14,15,16)

InChI Key

IAMNXDBXBDMUND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-cyanopyrimidine with methyl 3-aminothiophene-2-carboxylate under specific conditions such as the presence of a base like triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final synthesized compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiophene-2-carboxylate derivatives, which are frequently modified at positions 3 and 5 to tune physicochemical and biological properties. Key structural analogues include:

Compound Name Substituents Molecular Weight Key Features
Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate Trifluoromethyl pyrimidine, dimethylglycyl-indolinyl ~560.2 Potent PLK1 inhibitor; enhanced kinase selectivity due to trifluoromethyl group.
Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate Ethoxymethylene, phenylamino, cyano ~357.4 High reactivity for cyclization; used in synthesizing thienopyrimidines.
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate Pyridinyl, amino ~234.3 Simplified structure with potential for metal coordination or bioactivity.
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl, amino ~295.8 Intermediate for sulfonamide and triazolopyrimidine derivatives.

Physicochemical Properties

  • Solubility: The chloro and cyano groups in the target compound likely reduce aqueous solubility compared to analogues like methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate, which has a polar pyridinyl group .
  • Stability : The electron-deficient pyrimidine ring enhances stability under acidic conditions, similar to trifluoromethyl-substituted derivatives .
  • Crystallinity: Unlike methyl 3-{[(dimethylamino)methylidene]amino}thiophene-2-carboxylate (an orange oil) , the target compound is expected to crystallize due to planar pyrimidine-thiophene conjugation.

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